molecular formula C9H8BrNO4 B1595206 Methyl 2-bromo-2-(4-nitrophenyl)acetate CAS No. 85259-33-2

Methyl 2-bromo-2-(4-nitrophenyl)acetate

Cat. No. B1595206
CAS RN: 85259-33-2
M. Wt: 274.07 g/mol
InChI Key: IEEQWVANVDVFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-bromo-2-(4-nitrophenyl)acetate” is a chemical compound with the molecular formula C9H8BrNO4 . It has a molecular weight of 274.07 . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of “Methyl 2-bromo-2-(4-nitrophenyl)acetate” involves a reaction of 2-nitro-4-bromobenzeneacetic acid with methanol under certain conditions .


Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-2-(4-nitrophenyl)acetate” consists of a methyl ester group attached to a bromo-nitrophenyl group . The InChI code for this compound is 1S/C9H8BrNO4/c1-15-9(12)4-6-2-3-7(10)5-8(6)11(13)14/h2-3,5H,4H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-bromo-2-(4-nitrophenyl)acetate” are not detailed in the search results, it’s worth noting that methyl bromoacetate, a similar compound, is known to react with the conjugate base of (methylmethoxycarbene)pentacarbonylchromium (0) to yield alkylated carbene complexes .


Physical And Chemical Properties Analysis

“Methyl 2-bromo-2-(4-nitrophenyl)acetate” is a solid at room temperature . It has a density of 1.631 and should be stored at 2-8°C . It is soluble in common organic solvents such as ethanol, ethers, and ketones .

Scientific Research Applications

1. Application in Synthesis of Cycloheptatriene Derivatives

Methyl 2-bromo-2-(4-nitrophenyl)acetate plays a role in the synthesis of cycloheptatriene derivatives. The reaction of N-protected 3-bromo-4-(indol-3-yl)maleimide with methyl (2-nitrophenyl)acetates, which is a similar compound, in the presence of a base can afford condensed cycloheptatriene derivatives. These derivatives can be transformed into arcyriacyanin-type alkaloids through a sequence that involves a heptatrienyl–cycloheptadienyl anion rearrangement followed by a 1,5-sigmatropic shift (Mayer, Hinze, Polborn, & Steglich, 2004).

2. Involvement in Kinetic Studies

Methyl 2-bromo-2-(4-nitrophenyl)acetate can be used in kinetic studies of reactions with other compounds. For instance, p-nitrophenyl acetate, a similar compound, has been studied in its reactions with various substances, providing insights into the mechanisms of these reactions. Such studies are fundamental in understanding the behavior of these compounds in different environments and can be applied in various fields including pharmaceuticals (Konakahara, Kishimoto, Sato, Takagi, & Sato, 1988).

3. Role in Palladium-Catalyzed Decarboxylative Coupling

In the field of organic synthesis, methyl 2-bromo-2-(4-nitrophenyl)acetate or its analogs are used in palladium-catalyzed decarboxylative coupling processes. These processes are significant in the preparation of diverse 1,1-diaryl methanes and their derivatives. This kind of reaction highlights the compound’s utility in synthesizing complex organic molecules which could have various applications including in medicinal chemistry (Shang, Huang, Chu, Fu, & Liu, 2011).

4. Use in Synthesis of Schiff Bases

This compound can also be involved in the synthesis of Schiff bases, which are important in various chemical studies. Schiff bases have applications in catalysis, as ligands in coordination chemistry, and in the preparation of fine chemicals. They are particularly important in organic synthesis due to their versatility and ease of preparation (Kaya & Aydın, 2011).

ConclusionMethyl 2-bromo-2-(4-nitrophenyl)acetate and its analogs find extensive use in the field of organic synthesis, particularly in the formation of cycloheptatriene derivatives

Scientific Research Applications of Methyl 2-bromo-2-(4-nitrophenyl)acetate

1. Application in Synthesis of Cycloheptatriene Derivatives

Methyl 2-bromo-2-(4-nitrophenyl)acetate plays a role in the synthesis of cycloheptatriene derivatives. The reaction of N-protected 3-bromo-4-(indol-3-yl)maleimide with methyl (2-nitrophenyl)acetates in the presence of a base can afford condensed cycloheptatriene derivatives. These derivatives can be transformed into arcyriacyanin-type alkaloids through a sequence that involves a heptatrienyl–cycloheptadienyl anion rearrangement followed by a 1,5-sigmatropic shift (Mayer, Hinze, Polborn, & Steglich, 2004).

2. Involvement in Kinetic Studies

Methyl 2-bromo-2-(4-nitrophenyl)acetate can be used in kinetic studies of reactions with other compounds. For instance, p-nitrophenyl acetate, a similar compound, has been studied in its reactions with various substances, providing insights into the mechanisms of these reactions. Such studies are fundamental in understanding the behavior of these compounds in different environments and can be applied in various fields including pharmaceuticals (Konakahara, Kishimoto, Sato, Takagi, & Sato, 1988).

3. Role in Palladium-Catalyzed Decarboxylative Coupling

In the field of organic synthesis, methyl 2-bromo-2-(4-nitrophenyl)acetate or its analogs are used in palladium-catalyzed decarboxylative coupling processes. These processes are significant in the preparation of diverse 1,1-diaryl methanes and their derivatives. This kind of reaction highlights the compound’s utility in synthesizing complex organic molecules which could have various applications including in medicinal chemistry (Shang, Huang, Chu, Fu, & Liu, 2011).

4. Use in Synthesis of Schiff Bases

This compound can also be involved in the synthesis of Schiff bases, which are important in various chemical studies. Schiff bases have applications in catalysis, as ligands in coordination chemistry, and in the preparation of fine chemicals. They are particularly important in organic synthesis due to their versatility and ease of preparation (Kaya & Aydın, 2011).

Safety And Hazards

“Methyl 2-bromo-2-(4-nitrophenyl)acetate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and using non-sparking tools .

properties

IUPAC Name

methyl 2-bromo-2-(4-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-15-9(12)8(10)6-2-4-7(5-3-6)11(13)14/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEQWVANVDVFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10301358
Record name methyl 2-bromo-2-(4-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-2-(4-nitrophenyl)acetate

CAS RN

85259-33-2
Record name 85259-33-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-bromo-2-(4-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10301358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 1-L single-neck round-bottomed flask equipped with a magnetic stirrer and reflux condenser was charged with 1 (10.6 g, 54.1 mmol), carbon tetrachloride (120 mL), N-bromosuccinimide (10.7 g, 59.9 mmol) and azobisisobutylonitrile (275 mg, 1.67 mmol), and the reaction mixture was heated at reflux for 18 h. After this time the reaction was cooled to room temperature and poured into heptane (120 mL). The resulting suspension was filtered and the filter cake washed with heptane (40 mL). The filtrate was concentrated under reduced pressure and the resulting residue was subjected to flash chromatography to afford 2 in 72% yield (10.7 g) as a clear oil: 1H NMR (500 MHz, CDCl3) δ 8.23 (d, 2H, J=9 Hz), 7.74 (d, 2H, J=9.0 Hz), 5.40 (s, 1H), 3.82 (s, 3H); MS (ESI−) m/z 272 (M−H). Reference: Tetrahedron 2002, 58, 10113.
Name
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
275 mg
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

(4-Nitro-phenyl)-acetic acid methyl ester (500 mg, 2.56 mmol) was dissolved in carbon tetrachloride (6.00 mL) and N-bromosuccinimide (502 mg, 2.82 mmol) was added followed by 2,2′-azo-bis-isobutyronitrile (12.6 mg, 0.0768 mmol). The reaction was heated at 74° C. overnight. The reaction was then cooled to room temperature and poured into heptane (25 mL). The resulting suspension was filtered and the filter cake washed with heptane (15 mL). The filtrate was concentrated under reduced pressure and the resulting residue was purified by silica gel chromatography using a gradient of 0-25% EtOAc/hex as the eluting solvent to obtain bromo-(4-nitro-phenyl)-acetic acid methyl ester as a clear-colorless oil (547 mg, 78%). LCMS (m/e) 274 (M+H); 1H-NMR (CDCl3, 400 MHz) δ 8.23 (d, 2H, J=8.6 Hz), 7.73 (d, 2H, J=8.6 Hz), 5.40 (s, 1H), 3.82 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
502 mg
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
12.6 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-2-(4-nitrophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-2-(4-nitrophenyl)acetate
Reactant of Route 3
Methyl 2-bromo-2-(4-nitrophenyl)acetate
Reactant of Route 4
Methyl 2-bromo-2-(4-nitrophenyl)acetate
Reactant of Route 5
Methyl 2-bromo-2-(4-nitrophenyl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-bromo-2-(4-nitrophenyl)acetate

Citations

For This Compound
2
Citations
X Guo, Y Chen, CT Seto - Bioorganic & medicinal chemistry, 2018 - Elsevier
Parasites have developed a variety of strategies for invading hosts and escaping their immune response. A common mechanism by which parasites escape nitric oxide (NO) toxicity is …
Number of citations: 8 www.sciencedirect.com
T SOHDA, K Mizuno, E IMAMIYA… - Chemical and …, 1982 - jstage.jst.go.jp
Thiazolidine—2, 4—dione derivatives having one or two substituent (s) such as phenyl, heteryl and alkyl group (s) at the 5-position were synthesized and evaluated as aldose reductase …
Number of citations: 48 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.